molecular formula C7H11NO2 B040287 (3R,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde CAS No. 120529-82-0

(3R,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde

Cat. No. B040287
CAS RN: 120529-82-0
M. Wt: 141.17 g/mol
InChI Key: QNLHRENFQJTOCS-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of ((3R,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde is not fully understood. However, it is believed to exert its biological activity by inhibiting various enzymes and proteins involved in cellular processes.
Biochemical and Physiological Effects:
Studies have shown that (this compound)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde exhibits significant antimicrobial and anticancer activity. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. Additionally, it has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One advantage of using ((3R,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde in lab experiments is its relatively simple synthesis method. Additionally, its potential applications in various fields make it a versatile compound for scientific research. However, its mechanism of action is not fully understood, and further studies are needed to elucidate its biological activity.

Future Directions

Possible future directions for the study of ((3R,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde include further investigation into its mechanism of action and its potential applications in drug discovery. Additionally, studies could be conducted to explore its potential as a therapeutic agent for various diseases. Furthermore, research could be conducted to optimize the synthesis method of (this compound)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde to improve its yield and purity.

Synthesis Methods

The synthesis of ((3R,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde involves the reaction of 2-aminoacetophenone with ethyl glyoxylate in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction proceeds via a one-pot three-component condensation reaction, which results in the formation of the desired product in good yield.

Scientific Research Applications

((3R,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde has potential applications in various fields of scientific research. It has been studied for its antibacterial, antifungal, and antitumor activities. Additionally, it has been used as a precursor for the synthesis of various biologically active compounds.

properties

CAS RN

120529-82-0

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

(3R,3aR)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde

InChI

InChI=1S/C7H11NO2/c9-4-6-5-10-8-3-1-2-7(6)8/h4,6-7H,1-3,5H2/t6-,7+/m0/s1

InChI Key

QNLHRENFQJTOCS-NKWVEPMBSA-N

Isomeric SMILES

C1C[C@@H]2[C@H](CON2C1)C=O

SMILES

C1CC2C(CON2C1)C=O

Canonical SMILES

C1CC2C(CON2C1)C=O

synonyms

Pyrrolo[1,2-b]isoxazole-3-carboxaldehyde, hexahydro-, cis- (9CI)

Origin of Product

United States

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